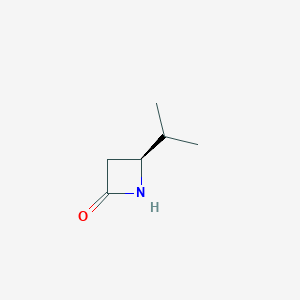

(4S)-4-propan-2-ylazetidin-2-one

Description

(4S)-4-propan-2-ylazetidin-2-one is a chiral β-lactam compound featuring a four-membered azetidinone ring with a stereospecific isopropyl substituent at the C4 position.

Properties

IUPAC Name |

(4S)-4-propan-2-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMECPVGLNIYFEO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization of Michael Adducts

Azetidin-2-ones can be synthesized via oxidative cyclization of Michael adducts. Feula et al. demonstrated that Michael adducts derived from functionalized diethyl 2-aminomalonates and chalcone undergo cyclization using iodobenzene diacetate (PhIO) and tetrabutylammonium iodide (Bu₄NI) to yield multisubstituted azetidines. For (4S)-4-propan-2-ylazetidin-2-one, a propan-2-yl-substituted Michael adduct precursor would undergo analogous oxidative cyclization. The reaction proceeds via iodine(III)-mediated intramolecular reductive elimination, with yields ranging from 46% to 76% depending on substituent steric effects.

Key Reaction Conditions :

-

Substrate: Propan-2-yl-substituted Michael adduct

-

Oxidant: PhIO/Bu₄NI

-

Solvent: Tetrahydrofuran (THF) or acetonitrile

-

Temperature: 0–25°C

Selenium-Induced Cyclization

Selenium electrophiles facilitate 4-exo-tet cyclization of homoallylamines to form azetidines. Berthe et al. reported that selenium bromide (SeBr₂) induces cyclization of β-methyl homoallylamines, yielding cis/trans-azetidines with >80:20 diastereoselectivity. Adapting this method, a propan-2-yl-substituted homoallylamine precursor could cyclize to form the azetidin-2-one core. However, this approach requires subsequent oxidation of the azetidine to the β-lactam, which may compromise stereochemical integrity.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Alkylation of Azetidinone Precursors

Patent EP0213610A1 describes a stereospecific process for synthesizing azetidin-2-ones using tin(II) triflate and chiral enolates. The method involves:

-

Generating an enolate from a chiral β-ketoamide using tin(II) triflate and a base (e.g., N-ethylpiperidine).

-

Reacting the enolate with a propan-2-yl electrophile (e.g., isopropyl bromide).

-

Cyclizing the intermediate to form the β-lactam ring.

This method achieves high enantiomeric excess (ee >99.5%) through kinetic resolution during enolate formation.

Example Protocol :

Biocatalytic Kinetic Resolution

Enzymatic resolution offers an eco-friendly route to enantiopure azetidinones. Feula et al. utilized nitrile hydratases to resolve racemic nitrile-containing azetidines, achieving >99.5% ee for both enantiomers. For this compound, a nitrile precursor could be subjected to enzymatic hydrolysis, selectively hydrolyzing one enantiomer while leaving the desired (S)-isomer intact.

Optimized Conditions :

-

Enzyme: Rhodococcus erythropolis nitrile hydratase

-

Substrate: Racemic 4-propan-2-ylazetidin-2-one nitrile

-

Temperature: 30–40°C

Palladium-Catalyzed C–H Activation

Gang He et al. developed a palladium-catalyzed C–H activation strategy for synthesizing 2,3-substituted azetidines. Using picolinamide substrates and palladium acetate, the method forms a five-membered palladacycle intermediate, which undergoes oxidative cyclization with PhI(OAc)₂ to yield azetidines. Introducing a propan-2-yl group at the 4-position would require a pre-functionalized picolinamide precursor.

Advantages :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Stereochemical Control

The stereochemistry at C4 is critically influenced by:

Chemical Reactions Analysis

Types of Reactions

(4S)-4-propan-2-ylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrogen atom in the azetidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted azetidinones.

Scientific Research Applications

(4S)-4-propan-2-ylazetidin-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections.

Industry: The compound is used in the production of various fine chemicals and as a starting material for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (4S)-4-propan-2-ylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit or modulate the activity of target enzymes. This property is particularly useful in the design of enzyme inhibitors and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with analogous heterocyclic cores or substituents, enabling indirect structural and functional comparisons:

Ring Size and Functional Groups

- (4S)-4-propan-2-ylazetidin-2-one: A four-membered β-lactam (azetidinone) with an isopropyl group at C4.

- Pyrrolidine Derivatives (e.g., Examples 139–141, 51–52 in and ): Five-membered pyrrolidine rings substituted with hydroxy, thiazolyl, or isoxazolyl groups.

Substituent Effects

- Isopropyl Group : The steric bulk of the isopropyl group in this compound may hinder enzymatic degradation of the β-lactam ring, a feature exploited in β-lactamase inhibitors.

- Hydroxy and Heterocyclic Substituents (e.g., Examples 139–141): Hydroxy groups in pyrrolidine derivatives (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) enhance hydrophilicity and hydrogen-bonding capacity, improving solubility and target interactions . Thiazolyl and isoxazolyl substituents (Example 139) contribute to π-π stacking or metal coordination in enzyme active sites .

Data Table: Structural Comparison of Key Compounds

Research Findings and Limitations

- Synthetic Complexity: Azetidinones like this compound require stereoselective synthesis, whereas pyrrolidine derivatives () employ modular acylation or coupling strategies .

- Biological Data Gap: No activity data for this compound are available in the evidence, contrasting with pyrrolidine analogs explicitly tested for therapeutic efficacy .

- Substituent Trade-offs : Bulkier groups (e.g., isopropyl) may improve metabolic stability but reduce solubility—a balance highlighted in pyrrolidine-based patents .

Q & A

Q. How can open-data practices enhance collaborative research on this compound?

- Methodological Answer : Adhere to FAIR principles:

- Deposit data : Use repositories like Zenodo or ChEMBL for spectra, assay results, and synthetic protocols.

- Metadata tagging : Include InChI keys and experimental conditions for machine readability.

- Contribution pipelines : Enable crowdsourced validation of contradictory findings (e.g., reaction yields in different labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.